S1PR1 Radioligand 1
Description
Role of S1PR1 in Physiological and Pathophysiological Processes
The function of S1PR1 is pleiotropic, impacting the immune system, the central nervous system, and vascular integrity. patsnap.compatsnap.comnih.gov Its signaling pathways are integral to cell migration, proliferation, and survival. patsnap.com
S1PR1 is fundamentally important for the regulation of immune cell trafficking, particularly the movement of lymphocytes. patsnap.comnih.gov The egress of T and B lymphocytes from secondary lymphoid organs, such as lymph nodes, into the circulatory system is dependent on S1PR1 signaling. mdpi.comoncotarget.com This process is governed by an S1P concentration gradient that exists between the low levels in lymphoid tissues and the high levels in blood and lymph. nih.govoncotarget.comfrontiersin.org Lymphocytes express S1PR1 and follow this gradient to exit the lymph nodes. oncotarget.compatsnap.com
Modulation of S1PR1 can therefore control the number of circulating lymphocytes. patsnap.comnih.gov By inducing the internalization and degradation of S1PR1 on lymphocytes, these cells are effectively trapped within lymphoid tissues, preventing their migration to sites of inflammation. patsnap.comnih.gov This mechanism is a key focus for therapeutic intervention in autoimmune diseases. nih.govdovepress.com S1PR1 signaling also regulates the trafficking of other immune cells, including natural killer cells, dendritic cells, and neutrophils. mdpi.com
Within the central nervous system, S1PR1 is expressed on various cell types, including neurons, astrocytes, microglia, and oligodendrocytes. nih.govfrontiersin.orgacs.orgnih.gov This expression is crucial for numerous CNS functions, such as neuronal plasticity, cell migration, and maintaining the integrity of the blood-brain barrier. frontiersin.orgmdpi.com
Research indicates that S1PR1 is predominantly expressed in the gray matter of the CNS, with very low density in the white matter. nih.govacs.org Autoradiography and immunohistochemistry studies in human postmortem brain tissue have shown that S1PR1 levels are approximately two-fold higher in gray matter regions compared to white matter. nih.govacs.org Among different gray matter areas, the thalamus, midbrain, and striatum exhibit slightly higher S1PR1 expression than the frontal cortex and cerebellum. nih.govacs.org
Given its central role in both immune cell trafficking and CNS function, S1PR1 has become a significant research target for a wide range of disorders. frontiersin.org Its involvement in the neuroinflammatory response makes it particularly relevant to autoimmune and neurological diseases. frontiersin.orgnih.gov
S1PR1 is a key therapeutic target in multiple sclerosis (MS), where its modulation prevents inflammatory lymphocytes from entering the CNS. mdpi.comfrontiersin.orgnih.gov The receptor is also implicated in other immune-mediated diseases, including inflammatory bowel disease (IBD), rheumatoid arthritis (RA), psoriasis, and systemic lupus erythematosus (SLE). nih.govfrontiersin.orgnih.govgastroenterologyandhepatology.net In the context of neurological disorders, S1PR1 is being investigated for its role in Alzheimer's disease, traumatic brain injury (TBI), and stroke, where it influences neuroinflammation and neuroprotection. frontiersin.orgmdpi.comresearchgate.net Upregulation of S1PR1 expression is associated with neuroinflammatory processes in animal models of MS, suggesting it could serve as a biomarker for disease activity. nih.gov
S1PR1 Expression in the Central Nervous System (CNS)
Rationale for S1PR1 Radioligand Development in Molecular Imaging Research
The development of specific radioligands for S1PR1 is driven by the need to non-invasively study and quantify the receptor's expression in living organisms, providing insights into disease mechanisms and therapeutic responses. nih.govnih.gov
Positron Emission Tomography (PET) is a highly sensitive, non-invasive imaging technique that can quantitatively measure the expression of molecular targets in vivo using specific radiotracers. nih.govnih.gov The development of S1PR1-specific PET radioligands allows researchers to visualize and measure changes in S1PR1 density in preclinical models of various diseases. nih.govnih.gov
For instance, the radiotracer [¹¹C]TZ3321 (also known as [¹¹C]CS1P1) has been used to assess S1PR1 expression in a rat model of MS, known as experimental autoimmune encephalomyelitis (EAE). nih.govosti.gov These PET studies demonstrated increased uptake of the radiotracer in the spinal cord of EAE rats, which correlated with the overexpression of S1PR1 and inflammatory cell infiltration. nih.govosti.gov
More recently, novel F-18 labeled S1PR1 radioligands have been developed for their longer half-life, facilitating more complex imaging protocols. acs.org S1PR1 Radioligand 1, also identified as compound 6h, is a potent and selective S1PR1 ligand that has been labeled with fluorine-18 (B77423) ([¹⁸F]6h) for PET imaging. acs.orgmedchemexpress.com Preclinical PET studies in non-human primates with [¹⁸F]6h showed high brain uptake and favorable kinetics. acs.org Blocking studies confirmed the in vivo specificity of the tracer, demonstrating its potential for translational research in human brain disorders. acs.org
| Compound | Alternate Name(s) | Binding Affinity (IC₅₀) | Binding Affinity (Kd) | Maximal Binding (Bmax) | Source(s) |
|---|---|---|---|---|---|
| This compound (compound 6h) | - | 8.7 nM | - | - | acs.orgmedchemexpress.com |
| CS1P1 | TZ3321 | 2.13 nM | 3.98 nM | 172.5 nM | nih.govnih.govmedkoo.com |
| [¹⁸F]TZ4877 | - | 14.01 nM | - | - | nih.gov |
| Radioligand | Animal Model | Key Finding | Source(s) |
|---|---|---|---|
| [¹¹C]CS1P1 | Non-Human Primate (Macaque) | High brain uptake with a standardized uptake value (SUV) of ~2.4. | nih.govmedkoo.comresearchgate.net |
| [¹¹C]TZ3321 | Rat (EAE model) | 20-30% increased uptake in the lumbar spinal cord of EAE rats vs. controls. | nih.govosti.gov |
| [¹⁸F]6h | Non-Human Primate (Macaque) | High brain uptake (SUV > 3.0) with favorable washout kinetics. Specificity confirmed by blocking studies. | acs.org |
| [¹⁸F]TZ4877 | Non-Human Primate (Macaque) | Tracer uptake was reduced by the S1PR1 inhibitor ponesimod (B1679046), confirming specific binding. | nih.govresearchgate.net |
S1PR1-targeted radiotracers offer several advantages over other imaging biomarkers of neuroinflammation, such as those targeting the 18 kDa translocator protein (TSPO). acs.orgnih.gov While TSPO PET is widely used, its application is complicated by a genetic polymorphism in humans that affects radiotracer binding, requiring genetic pre-screening of subjects. nih.gov S1PR1 radioligands are not known to be affected by such polymorphisms.
Furthermore, TSPO expression reflects the density of activated microglia and macrophages, but may not distinguish their specific activation state. acs.org S1PR1 expression is directly linked to the mechanisms of immune cell trafficking and neuroinflammatory response, potentially offering a more direct measure of the inflammatory processes relevant to diseases like MS. nih.govacs.org Importantly, studies have shown that some S1PR1 radioligands, including [¹¹C]CS1P1 and [¹⁸F]6h, have no brain-penetrant radiometabolites, which simplifies the quantitative analysis of PET data and increases the accuracy of the measurement. acs.orgacs.org This provides a clear advantage for evaluating target engagement and the therapeutic efficacy of new S1PR1-modulating drugs. acs.orgnih.gov
| Organ | Uptake (%ID/g) |
|---|---|
| Lung | 9.32 ± 0.94 |
| Liver | 4.57 ± 0.16 |
| Kidney | 3.57 ± 0.17 |
| Spleen | 1.90 ± 0.32 |
| Pancreas | 1.68 ± 0.14 |
| Heart | 1.41 ± 0.10 |
| Small Intestine | 1.06 ± 0.19 |
Data from MedchemExpress. medchemexpress.com
Structure
3D Structure
Properties
Molecular Formula |
C22H22F5N3O3 |
|---|---|
Molecular Weight |
471.4 g/mol |
IUPAC Name |
3-[[2-fluoro-4-[5-[4-(2-fluoroethoxy)-3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-yl]phenyl]methyl-methylamino]propan-1-ol |
InChI |
InChI=1S/C22H22F5N3O3/c1-30(8-2-9-31)13-16-4-3-14(12-18(16)24)20-28-21(33-29-20)15-5-6-19(32-10-7-23)17(11-15)22(25,26)27/h3-6,11-12,31H,2,7-10,13H2,1H3 |
InChI Key |
VSKBKYHMFPJRNW-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCCO)CC1=C(C=C(C=C1)C2=NOC(=N2)C3=CC(=C(C=C3)OCCF)C(F)(F)F)F |
Origin of Product |
United States |
Radioligand Design and Synthesis of S1pr1 Radioligand 1 and Analogs
Design Strategies for High Potency and Selectivity
The rational design of S1PR1 radioligands is centered on achieving high binding affinity and selectivity for the target receptor over other S1P receptor subtypes. snmjournals.org This is accomplished through meticulous structure-activity relationship (SAR) studies and the strategic incorporation of specific chemical moieties to enhance pharmacological properties.
Structure-Activity Relationship (SAR) Studies for S1PR1 Affinity and Selectivity
SAR studies have been instrumental in identifying key structural features that govern the potency and selectivity of S1PR1 ligands.
Oxadiazole vs. Benzoxazole (B165842) Core: Research has indicated that ligands incorporating an oxadiazole core structure tend to exhibit superior properties compared to those with a benzoxazole core. snmjournals.org This has led to the prioritization of the oxadiazole scaffold in the design of new S1PR1-targeted compounds.
Amino Acid Head Group Exploration: The presence of an amino acid head group has been identified as a beneficial feature for enhancing the potency of these ligands. snmjournals.org Systematic exploration of different amino acid moieties allows for the fine-tuning of the ligand's interaction with the receptor's binding pocket, thereby optimizing affinity.
Incorporation of Specific Moieties for Optimized Pharmacological Profiles
To improve the in vivo performance of S1PR1 radioligands, specific chemical groups are often incorporated into their structures.
Polyethylene (B3416737) Glycol (PEG) Chains: The introduction of polyethylene glycol (PEG) chains into the molecular structure of S1PR1 ligands has been shown to be an effective strategy. nih.govsnmjournals.org This modification can improve tracer retention in tissues with high S1PR1 expression and enhance washout kinetics, leading to better imaging contrast. nih.govsnmjournals.org For instance, the PEGylated radiotracers [18F]TZ4877 and [18F]TZ4881 demonstrated improved retention in the rat spinal cord. nih.gov
Radiochemical Synthesis Methodologies
The synthesis of radiolabeled S1PR1 ligands for positron emission tomography (PET) primarily involves the incorporation of short-lived positron-emitting isotopes such as Carbon-11 (B1219553) ([11C]) and Fluorine-18 (B77423) ([18F]).
Carbon-11 ([11C]) Labeling
Carbon-11, with its short half-life of approximately 20 minutes, requires rapid and efficient labeling procedures.
[11C]CS1P1 and [11C]TZ3321: The radiosynthesis of [11C]CS1P1 (also known as [11C]TZ3321) is typically achieved through the alkylation of a suitable precursor with [11C]methyl triflate. osti.govnih.govnih.gov This reaction is followed by a deprotection step, often using trifluoroacetic acid to remove a t-butyl protecting group, and subsequent purification via high-performance liquid chromatography (HPLC). osti.govnih.gov An automated synthesis of [11C]CS1P1 has been developed for human use, employing a two-step, one-pot procedure in a Siemens CTI methylation automated module. nih.gov
Fluorine-18 ([18F]) Labeling
Fluorine-18 has a longer half-life of nearly 110 minutes, which allows for more complex synthesis procedures and broader distribution.
[18F]6h, [18F]10a, [18F]17a, and [18F]17b: A series of hydroxyl-containing S1PR1 ligands were designed and the most potent compounds, 10a, 17a, and 17b, were successfully radiolabeled with Fluorine-18. osti.govnih.gov MicroPET studies in nonhuman primates showed that [18F]10a, [18F]17a, and [18F]17b could cross the blood-brain barrier and exhibited high initial brain uptake. osti.govnih.gov The synthesis of [18F]6h also showed promise, with high uptake in the macaque brain. nih.gov
[18F]TZ4877 and [18F]TZ4881: The radiosynthesis of these compounds involves a one-pot, two-step procedure. snmjournals.org This begins with the nucleophilic substitution of a tosylate precursor with K[18F]/Kryptofix 222, followed by the removal of a methoxymethyl (MOM) protecting group using acid. snmjournals.orgresearchgate.netsnmjournals.orgnih.gov
[18F]FS1P1: This radiotracer, which shares the same chemical structure as [11C]CS1P1, is synthesized via a multi-step F-18 labeling strategy. researchgate.netrsc.orgnih.gov A key step is the nucleophilic radiofluorination of an ortho-nitrobenzaldehyde precursor, where the use of the tertiary amine additive TMEDA is crucial for achieving a high radiochemical yield. researchgate.netrsc.org This is followed by a four-step, one-pot modification to generate the final product. researchgate.netrsc.org
Radiochemical Yield and Purity Assessments
The quality control of synthesized radioligands is paramount for their use in PET imaging. This involves the assessment of radiochemical yield, purity, and molar activity.
Radiochemical Yield: The radiochemical yield is the percentage of the initial radioactivity that is incorporated into the final product. For example, the synthesis of [11C]TZ3321 has been reported to have a radiochemical yield of 50-70% (decay corrected). osti.gov The F-18 labeling of promising candidates like [18F]TZ8251, [18F]TZ8252, and [18F]TZ82112 achieved good radiochemical yields of 22-35%. snmjournals.org The synthesis of [18F]FS1P1 resulted in a radiochemical yield of 30-50%. researchgate.netrsc.org
Radiochemical Purity: Radiochemical purity ensures that the radioactivity detected during PET imaging is from the desired radioligand and not from radioactive impurities. High-performance liquid chromatography (HPLC) is the standard method for determining radiochemical purity. For instance, [11C]TZ3321 is produced with a radiochemical purity of over 98%. osti.govnih.gov Similarly, F-18 labeled S1PR1 radiotracers are typically synthesized with high chemical and radiochemical purity greater than 95%. rsc.orgsnmjournals.org
The following tables provide a summary of the binding affinities and radiochemical data for selected S1PR1 radioligands.
Table 1: In Vitro Binding Affinities of Selected S1PR1 Ligands This table is interactive. Users can sort the data by clicking on the column headers.
| Compound | IC50 (nM) for S1PR1 | Selectivity over S1PR2/3 | Reference |
|---|---|---|---|
| TZ3321 | 2.13 ± 1.63 | >1000 nM | nih.gov |
| 6h | 8.7 | High | nih.gov |
| 10a | 3.9 - 15.4 | >1000 nM | researchgate.net |
| 17a | 3.9 - 15.4 | >1000 nM | researchgate.net |
| 17b | 3.9 - 15.4 | >1000 nM | researchgate.net |
| 28c | 2.63 | >100-fold | acs.org |
| TZ4877 | 14.1 ± 0.4 | >100-fold | snmjournals.org |
| TZ4881 | 15.4 ± 3.3 | >100-fold | snmjournals.org |
| TZ82112 | < 10 | High | snmjournals.org |
| TZ8251 | < 10 | High | snmjournals.org |
Table 2: Radiochemical Data for Selected S1PR1 Radioligands This table is interactive. Users can sort the data by clicking on the column headers.
| Radioligand | Radiochemical Yield (Decay Corrected) | Radiochemical Purity | Molar Activity (GBq/μmol) | Reference |
|---|---|---|---|---|
| [11C]CS1P1 | ~15% | >95% | ~3129 (EOB) | nih.gov |
| [11C]TZ3321 | 50-70% | >98% | >74 (EOS) | osti.gov |
| [18F]FS1P1 | 30-50% | >95% | 37-166.5 (EOS) | researchgate.netrsc.org |
| [18F]TZ4877 | 28.8 ± 3.7% | >98% | 43.1 ± 8.3 (EOS) | snmjournals.org |
| [18F]TZ82112 | 22-35% | >95% | >37 (EOS) | snmjournals.org |
| [18F]TZ8251 | 22-35% | >95% | >37 (EOS) | snmjournals.org |
Table 3: List of Compound Names
| Compound Name |
|---|
| [11C]CS1P1 |
| [11C]TZ3321 |
| [18F]6h |
| [18F]10a |
| [18F]17a |
| [18F]17b |
| [18F]28c |
| [18F]FS1P1 |
| [18F]TZ4877 |
| [18F]TZ4881 |
| [18F]TZ82112 |
| [18F]TZ8251 |
| [18F]TZ8252 |
| S1PR1 Radioligand 1 |
| TMEDA |
Preclinical in Vitro Characterization
The initial evaluation of S1PR1 Radioligand 1 (compound 6h) involved a series of in vitro studies to determine its potency, binding affinity, and selectivity for its target receptor, S1PR1. These characterizations are crucial for establishing the compound's potential as a reliable imaging agent.
Binding Affinity and Potency Determination
The binding characteristics of this compound were assessed using established laboratory techniques to quantify its interaction with the S1PR1 receptor.
The potency of this compound was determined through competitive radioligand binding assays. researchgate.net In these experiments, the compound's ability to bind to human S1PR1 was measured by its effectiveness in displacing a known radioactive ligand, [³²P]S1P, from the receptor. researchgate.net This standard assay format allows for the direct comparison of the binding affinities of newly synthesized compounds. This compound was among a series of fourteen novel fluorine-containing S1PR1 compounds synthesized and evaluated for their potential as PET radiotracers. nih.gov
Through competitive binding assays, this compound (compound 6h) was identified as a potent ligand for S1PR1, demonstrating an IC₅₀ value of 8.7 nM. nih.govresearchgate.netmedchemexpress.com The IC₅₀ value represents the concentration of the compound required to inhibit 50% of the binding of the radioligand, indicating a strong interaction with the receptor. While the IC₅₀ value is well-documented, a specific dissociation constant (Kd) for this compound is not prominently reported in the primary literature, with potency being consistently characterized by its IC₅₀ value.
Receptor Selectivity Profiling
A critical attribute for a successful radioligand is high selectivity for its intended target over other related receptors to ensure that the imaging signal accurately reflects the density and distribution of the target.
This compound (compound 6h) has demonstrated high selectivity for S1PR1 over the other four sphingosine-1-phosphate receptor subtypes (S1PR2, S1PR3, S1PR4, and S1PR5). nih.govresearchgate.net In competitive binding assays, the compound showed weak binding towards S1PR2-5. nih.gov For the series of compounds from which this compound was selected as a lead candidate, the IC₅₀ values for S1PR2, S1PR3, S1PR4, and S1PR5 were all greater than 1,000 nM, indicating a very low affinity for these off-target receptor subtypes. researchgate.net
Interactive Data Table: Binding Affinity and Selectivity of this compound (compound 6h)
| Receptor Subtype | IC₅₀ (nM) |
| S1PR1 | 8.7 |
| S1PR2 | > 1,000 |
| S1PR3 | > 1,000 |
| S1PR4 | > 1,000 |
| S1PR5 | > 1,000 |
Cell-Based Assays
While detailed in vitro cell uptake studies are not extensively described in the available literature, the specificity of the radiolabeled form of the compound, [¹⁸F]6h, has been confirmed in a biological system.
The specificity of the radiolabeled version of this compound, [¹⁸F]6h, for the S1PR1 receptor was confirmed through in vivo PET blocking and displacement studies in non-human primates. nih.govresearchgate.net In these experiments, the pre-administration of non-radioactive "cold" compound 6h or another S1PR1 modulator, ponesimod (B1679046), significantly reduced the brain uptake of [¹⁸F]6h. nih.gov This demonstrates that the radioligand's binding in the brain is specific to S1PR1, as the binding sites were occupied by the unlabeled competitor. While these are in vivo studies, they serve the crucial purpose of demonstrating target engagement and specificity in a complex biological environment. nih.gov
Stability in Biological Matrices (e.g., Fetal Bovine Serum)
The stability of a radioligand in a biological environment is a critical parameter for its successful application in in vivo studies. Fetal Bovine Serum (FBS) is a commonly used matrix to simulate in vivo conditions. Studies on the radiolabeled antibody probe, 99mTc-HYNIC-S1PR1mAb, have demonstrated its stability in FBS over time. When incubated at 37°C, the molecular probe showed significant stability, with 85.49 ± 3.48% remaining intact after 12 hours. nih.gov Another study reported a stability of 67.72 ± 6.06% in PBS (pH = 7.4) and 85.49 ± 3.48% in fetal bovine serum at 37°C after 12 hours. snmjournals.org
Detailed stability analysis of 99mTc-HYNIC-S1PR1mAb in FBS at 37°C is presented below. nih.gov
| Time (Hours) | Stability (%) |
| 3 | 95.99 ± 3.99 |
| 6 | 91.05 ± 2.96 |
| 9 | 87.06 ± 4.58 |
| 12 | 85.49 ± 3.48 |
Autoradiography and Immunohistochemistry in Ex Vivo Tissues
Ex vivo techniques such as autoradiography and immunohistochemistry are essential for validating the in vivo binding of a radioligand and confirming its target specificity. These methods provide a detailed picture of the radioligand's distribution in tissues and its correlation with the expression of the target protein. nih.govgoogle.comnih.gov
Correlation of Radioligand Binding with S1PR1 Protein Expression
A strong correlation between the binding pattern of a radioligand and the known expression of its target protein is a key indicator of binding specificity. For S1PR1 radioligands, studies have consistently shown a high degree of concordance between autoradiography signals and S1PR1 protein levels detected by immunohistochemistry.
In studies using human and rat central nervous system (CNS) tissues, the distribution of the radioligand [3H]CS1P1 was found to be consistent with the distribution of S1PR1 as detected by immunohistochemistry. nih.govresearchgate.net The binding of [3H]CS1P1, visualized through autoradiography, matched well with the staining patterns from an anti-S1PR1 antibody, particularly in the gray matter regions of the brain. nih.govwustl.edu Similarly, in an experimental autoimmune encephalomyelitis (EAE) rat model, increased uptake of the PET radiotracer [11C]TZ3321 in the lumbar spinal cord correlated with the overexpression of S1PR1 confirmed by immunohistochemical staining. nih.gov This upregulation of S1PR1 expression was associated with the activation of glial cells and infiltration of immune cells. nih.gov In a rat model of carotid artery injury, increased uptake of [11C]TZ3321 in the injured artery, as seen in microPET imaging and ex vivo autoradiography, was correlated with high S1PR1 expression in infiltrated inflammatory cells. nih.gov
Anatomical Distribution of S1PR1 Binding in Preclinical Models
Autoradiography studies have provided a detailed map of S1PR1 distribution in the central nervous system of preclinical models. These studies demonstrate that S1PR1 is preferentially distributed in the gray matter regions of the CNS. nih.gov
In the rat brain, the highest density of S1PR1, as indicated by [3H]CS1P1 binding, was observed in the cortex, hippocampus, and hypothalamus. nih.gov Conversely, the corpus callosum, a white matter structure, showed the lowest density of S1PR1 binding. nih.govresearchgate.net Further analysis revealed that the S1PR1 level in the gray matter of the cerebellar cortex was approximately four times higher than in the cerebellum's white matter. nih.gov This distribution pattern observed with autoradiography in ex vivo tissues is also consistent with in vivo PET imaging studies using [11C]CS1P1. nih.gov Functional autoradiography measuring [35S]GTPγS binding stimulated by an S1PR1 agonist also confirmed a wide and abundant distribution of active S1PR1 receptors throughout the rat brain. biorxiv.org
The following table summarizes the relative distribution of S1PR1 binding in different regions of the rat brain based on autoradiography studies. nih.govresearchgate.net
| Brain Region | Relative Radioligand Binding Level |
| Cortex | Highest |
| Hippocampus | Highest |
| Hypothalamus | Highest |
| Cerebellar Cortex (Gray Matter) | High |
| Thalamus | Moderate |
| Midbrain | Moderate |
| Striatum | Moderate |
| Cerebellum (White Matter) | Low |
| Corpus Callosum | Lowest |
Preclinical in Vivo Characterization and Evaluation in Animal Models
Pharmacokinetic and Biodistribution Profiling
The in vivo behavior of a PET radiotracer is fundamental to its utility. Comprehensive studies in both rodent and non-human primate models have been conducted to establish the pharmacokinetic and biodistribution profile of S1PR1 Radioligand 1.
Studies in non-human primates, specifically cynomolgus macaques, have demonstrated that [¹⁸F]this compound exhibits excellent brain uptake and favorable washout kinetics. nih.gov Dynamic PET scans revealed that among several tested F-18 labeled S1PR1 radiotracers, [¹⁸F]this compound (referred to as [¹⁸F]6h in the study) showed the highest initial brain uptake, reaching a standardized uptake value (SUV) of over 3.0. acs.orgnih.gov The peak uptake occurred rapidly, at approximately 5 minutes post-injection, followed by a gradual washout from the brain. nih.gov This kinetic profile is considered advantageous for PET imaging, as it allows for a clear signal against background and is suitable for quantitative analysis. nih.gov The favorable washout pharmacokinetics suggest that the tracer does not remain non-specifically bound in the brain tissue for extended periods. acs.org
In comparison to other structurally related S1PR1 radioligands, such as [¹⁸F]5a, [¹⁸F]5b, and [¹⁸F]5c, which showed a continually increasing brain uptake over a 120-minute scan, the profile of [¹⁸F]this compound, with its clear peak and subsequent washout, is preferable for brain imaging applications. nih.gov
Table 1: Peak Brain Uptake of this compound in Non-Human Primates
| Radioligand | Animal Model | Peak Brain Uptake (SUV) | Time to Peak |
|---|---|---|---|
| [¹⁸F]this compound ([¹⁸F]6h) | Cynomolgus Macaque | > 3.0 | ~5 minutes |
Ex vivo biodistribution studies in Sprague-Dawley (SD) rats provided a detailed analysis of the organ distribution of this compound. medchemexpress.com The results indicated relatively high uptake in the lung, liver, and kidney. medchemexpress.com The highest concentration was observed in the lungs, followed by the liver and kidneys. medchemexpress.com This distribution pattern is crucial for understanding the whole-body kinetics and clearance routes of the radioligand.
Table 2: Biodistribution of this compound in SD Rats (%ID/g)
| Organ | Uptake (%ID/g) |
|---|---|
| Lung | 9.32 ± 0.94 |
| Liver | 4.57 ± 0.16 |
| Kidney | 3.57 ± 0.17 |
| Spleen | 1.90 ± 0.32 |
| Pancreas | 1.68 ± 0.14 |
| Heart | 1.41 ± 0.10 |
| Small Intestine | 1.06 ± 0.19 |
Data presented as mean ± standard deviation. %ID/g = percentage of injected dose per gram of tissue.
A critical requirement for a neuroimaging PET tracer is its ability to penetrate the blood-brain barrier (BBB). snmjournals.orgfrontiersin.org PET imaging studies in macaques have unequivocally demonstrated that [¹⁸F]this compound effectively crosses the BBB, achieving high concentrations in the brain. acs.orgnih.gov The high SUV of over 3.0 recorded in the macaque brain confirms its excellent BBB penetration. acs.org This characteristic distinguishes it as a superior candidate for imaging S1PR1 within the central nervous system. nih.gov
Organ Distribution Analysis (e.g., lung, liver, kidney)
Receptor Binding, Specificity, and Target Engagement Studies
The specificity of a radioligand for its target receptor is paramount for its utility in PET imaging. In vivo studies were performed to confirm that this compound binds specifically to S1PR1 in a living system.
In Vivo PET Blocking and Displacement Studies (e.g., with unlabeled compounds or S1PR1 modulators)
To confirm the binding specificity of [18F]6h to S1PR1 in vivo, PET blocking and displacement studies were conducted in macaques. nih.govnih.gov These studies involve pre-administering or co-administering a non-radioactive compound (a "blocker" or "displacer") that competes with the radioligand for the same binding site. A significant reduction in the radioligand's signal in the presence of the competitor indicates specific binding to the target. nih.gov
In these experiments, researchers used both the unlabeled "cold" version of the ligand (compound 6h) and ponesimod (B1679046), an approved S1PR1 modulator. nih.govresearchgate.net The administration of these compounds prior to the injection of [18F]6h resulted in a significant reduction of the radiotracer's uptake in the brain. nih.govresearchgate.net These PET imaging results confirmed that [18F]6h binds specifically and reversibly to S1PR1 in the non-human primate brain, validating its use for targeted imaging. nih.govnih.govacs.org
Correlation of Radioligand Uptake with S1PR1 Expression Changes in Disease Models
Information regarding the correlation of this compound uptake with S1PR1 expression changes in specific disease models is not available in the reviewed literature.
Quantitative Assessment of S1PR1 Target Engagement
The in vivo blocking studies provided a quantitative measure of S1PR1 target engagement by [18F]6h. By comparing PET scans under baseline conditions and after the administration of a blocking agent, the degree to which the radioligand's binding is inhibited can be calculated, reflecting the occupancy of the S1PR1 target by the competing compound. nih.gov
In studies with the S1PR1 modulator ponesimod, its administration significantly reduced the brain uptake of [18F]6h. researchgate.net A displacement study, where ponesimod was injected after the radiotracer, also showed a significant decrease in brain radioactivity, demonstrating that [18F]6h could be displaced from the S1PR1 target. researchgate.net The standardized uptake value (SUV), a semi-quantitative measure of radiotracer concentration, was reduced by approximately 10% to 15% during the 70 to 120-minute scanning period following ponesimod administration. researchgate.net These findings provide quantitative evidence of the high specificity of [18F]6h for S1PR1 and its utility in assessing target engagement. nih.govresearchgate.net
Table 1: In Vivo Blocking/Displacement Study of [18F]6h in Macaques
| Blocking Agent | Dose | Effect on [18F]6h Brain Uptake (SUV) | Reference |
|---|---|---|---|
| Ponesimod | 0.2 mg/kg | ~10-15% reduction | researchgate.net |
Applications in Preclinical Disease Models
Neuroinflammatory Models
S1PR1 is recognized as an important therapeutic and diagnostic target in various neurological disorders that have a neuroinflammatory component, such as multiple sclerosis. nih.govacs.orgacs.org The expression of S1PR1 is known to be upregulated in inflammatory cells and activated glial cells during neuroinflammation. researchgate.net Therefore, a PET radioligand that can accurately quantify S1PR1 expression in the brain holds significant promise as a biomarker for assessing neuroinflammatory processes and evaluating the efficacy of S1PR1-targeted therapies. nih.govresearchgate.net
While other S1PR1 radiotracers have been evaluated in rodent models of multiple sclerosis, such as experimental autoimmune encephalomyelitis (EAE), the specific application of this compound ([18F]6h) in such a model has not been detailed in the available literature. researchgate.net However, based on its demonstrated high brain uptake, favorable pharmacokinetics, and confirmed in vivo specificity for S1PR1, [18F]6h is considered a promising radioligand for translational clinical investigation in humans with brain disorders, including those involving neuroinflammation. nih.govresearchgate.netacs.org
General Neuroinflammation and Glial Cell Activation
Vascular Inflammatory Models
The activation of sphingosine-1-phosphate receptors (S1PR) plays a crucial role in the inflammatory response within the vascular system. nih.govnih.gov The development of S1PR1-specific radioligands has enabled the in vivo imaging of vascular inflammation. nih.govnih.gov
In a rat model of carotid artery injury, the potent S1PR1 radioligand [¹¹C]TZ3321 has been validated for imaging vascular inflammation. nih.govnih.gov Following a balloon injury to the common carotid artery, microPET scans with [¹¹C]TZ3321 were performed. nih.gov
The results showed a significantly higher accumulation of the tracer in the injured carotid artery compared to the uninjured contralateral artery. nih.gov Specifically, the standardized uptake value was approximately 19% higher in the injured artery at 72 hours post-injury. nih.gov This increased uptake was confirmed by ex vivo autoradiography. nih.govnih.gov Immunohistological analysis revealed that the upregulated S1PR1 level in the injured artery was mainly due to the infiltration of inflammatory cells expressing S1PR1. nih.gov These findings demonstrate that [¹¹C]TZ3321 PET can detect the acute upregulation of S1PR1 expression in an inflamed carotid artery. nih.gov
Table 4: Research Findings in Carotid Injury Models
| Radioligand | Animal Model | Key Findings | Reference |
| [¹¹C]TZ3321 | Rat Carotid Artery Balloon Injury | ~19% higher tracer uptake in the injured artery compared to the contralateral side. | nih.gov |
| [¹¹C]TZ3321 | Rat Carotid Artery Balloon Injury | Significantly higher accumulation in the injured artery (SUV: 0.93 ± 0.07 vs 0.78 ± 0.09). | nih.gov |
The dysregulation of S1PR1 signaling is a contributing factor to the inflammatory changes seen in cardiovascular diseases like atherosclerosis. researchgate.netnih.gov S1PR1 expression has been found to be upregulated in both human and murine atherosclerotic plaques. researchgate.netnih.gov
In an ApoE-/- mouse model of neointimal hyperplasia, which mimics atherosclerosis, the S1PR1-specific radioligand [¹¹C]TZ3321 was used. researchgate.net MicroPET imaging revealed that the aorta-to-blood tracer uptake ratio was about 20% higher in the atherosclerotic mice compared to control mice. researchgate.netnih.gov Ex vivo autoradiography also confirmed an elevated accumulation of the tracer in the aortas of the atherosclerotic mice. researchgate.netnih.gov
Immunohistochemistry studies on human femoral endarterectomy plaque specimens showed increased S1PR1 expression in areas with foam cell accumulation. nih.gov Furthermore, in vitro autoradiography on these human plaques demonstrated that a S1PR1 compound could reduce the uptake of [¹¹C]TZ3321 by 56%, indicating specificity. nih.gov These findings highlight the potential of S1PR1-targeted PET imaging for quantifying S1PR1 expression in atherosclerotic plaques. researchgate.netnih.gov
Table 5: Research Findings in Neointimal Hyperplasia and Atherosclerosis Models
| Radioligand | Animal Model/Tissue | Key Findings | Reference |
| [¹¹C]TZ3321 | ApoE-/- Mouse (Atherosclerosis) | Aorta-to-blood tracer uptake ratio ~20% higher in atherosclerotic mice vs. controls. | researchgate.netnih.gov |
| [¹¹C]TZ3321 | Human Femoral Endarterectomy Plaque | Increased S1PR1 expression in areas of foam cell accumulation; tracer uptake reduced by 56% with S1PR1 compound. | nih.gov |
Carotid Injury Models
Oncology Research Models
The role of Sphingosine-1-Phosphate Receptor 1 (S1PR1) in cancer progression has prompted its investigation as a therapeutic target and an imaging biomarker. In oncology research, various preclinical models are employed to study the expression and function of S1PR1. These models are crucial for evaluating the potential of S1PR1-targeted therapies and diagnostic agents. The dysregulation of S1PR1 expression is observed in numerous cancer cells, where it can enhance tumorigenesis, stimulate growth, angiogenesis, and metastasis. sci-hub.se S1PR1 signaling can activate downstream effectors like STAT3, which is crucial for persistent activation in tumors. limes-institut-bonn.deresearchgate.net Consequently, targeting S1PR1 is being explored as a promising therapeutic strategy in cancer treatment. sci-hub.se
Tumor Xenograft Models for S1PR1 Expression
Tumor xenograft models are a cornerstone in the preclinical in vivo evaluation of S1PR1 expression using radioligands. These models typically involve the implantation of human tumor cells into immunocompromised mice, which then develop tumors that express varying levels of S1PR1. This allows for the assessment of a radioligand's ability to specifically bind to S1PR1-expressing tumors.
Research has demonstrated the utility of such models in validating S1PR1-targeted radiotracers. For instance, studies have utilized xenograft models of lung cancer to show that S1PR1 promotes tumor angiogenesis. europeanreview.org Similarly, in mouse bladder tumor models, increased S1PR1 expression was found to encourage tumor cell proliferation and invasion. europeanreview.org The inhibition of S1PR1 in xenograft tumor models has been shown to disrupt tumor blood vessels and ultimately inhibit tumor growth. nih.govfrontiersin.org
One study utilized a dual-xenograft model in SCID mice, bearing tumors with high S1PR1 expression (S1PR1high) and low S1PR1 expression (S1PR1low) to evaluate a copper-based radiotracer, [64Cu]Cu-CB-TE2A-TZ3321. snmjournals.org The results indicated significantly higher uptake of the radiotracer in the S1PR1high tumors compared to the S1PR1low tumors and surrounding muscle tissue, confirming that the PET imaging signal reflected the S1PR1 expression levels. snmjournals.org
Another investigation employed a radioimmune tracer, 99mTc-HYNIC-S1PR1mAb, in mice with SK-HEP-1 xenografts (high S1PR1 expression) and MCF-7 xenografts (low S1PR1 expression). nih.govresearchgate.net The biodistribution analysis from this study revealed a significantly greater accumulation of the tracer in the SK-HEP-1 tumors. nih.gov
These xenograft models are indispensable for the preclinical characterization of S1PR1 radioligands, providing evidence of their specificity and potential for in vivo imaging of S1PR1 expression in tumors.
Interactive Data Table: In Vivo Radiotracer Uptake in S1PR1 Xenograft Models
| Radioligand | Animal Model | High S1PR1 Tumor Model | Low S1PR1 Tumor Model | Key Finding |
| [64Cu]Cu-CB-TE2A-TZ3321 | SCID Mice | PC3_SgVC (S1PR1high) | PC3_sgPTP1B (S1PR1low) | ~4-fold higher uptake in S1PR1high tumor (1.08 ± 0.14% ID/g) vs. muscle (0.28 ± 0.09% ID/g) at 1h post-injection. snmjournals.org |
| 99mTc-HYNIC-S1PR1mAb | Nude Mice | SK-HEP-1 | MCF-7 | Significantly higher uptake in SK-HEP-1 tumors compared to MCF-7 tumors (P < 0.001). nih.gov |
Methodological Advancements and Technical Considerations in S1pr1 Radioligand Imaging
PET Imaging Protocol Optimization in Preclinical Settings (e.g., microPET)
The optimization of positron emission tomography (PET) imaging protocols in preclinical environments, primarily using microPET scanners, is fundamental to achieving reliable and reproducible quantification of S1PR1 expression. These protocols are meticulously designed to evaluate the pharmacokinetics, biodistribution, and target specificity of novel S1PR1 radioligands.
A common preclinical model for studying neuroinflammation is the experimental autoimmune encephalomyelitis (EAE) rat, which mimics aspects of multiple sclerosis (MS). nih.govgoogle.com In a typical microPET study using an Inveon PET/CT system, EAE and sham control rats are anesthetized, often with isoflurane, and positioned for scanning. nih.gov A computed tomography (CT) scan is first performed for anatomical co-registration and attenuation correction. snmjournals.org Following this, a bolus intravenous injection of the S1PR1 radiotracer, such as [¹¹C]TZ3321 or ¹⁸F-labeled tracers like [¹⁸F]-TZ4877, is administered. nih.govnih.gov
Dynamic data acquisition commences immediately after injection, typically lasting for 60 to 180 minutes. nih.govresearchgate.net The acquisition is often performed in list mode, which allows for flexible time-frame binning during image reconstruction. nih.gov For example, a 60-minute dynamic scan might be reconstructed into a series of frames with increasing duration to capture the rapid initial distribution and subsequent binding of the tracer. nih.gov Image data is then analyzed using specialized software like the Inveon Research Workstation (IRW) or PMOD, where regions of interest (ROIs) are drawn over specific anatomical structures, such as the lumbar spinal cord or brain regions, guided by the co-registered CT or MRI images. nih.govsnmjournals.org Time-activity curves (TACs) are generated from these ROIs, expressing tracer concentration over time, often as a percentage of the injected dose per gram of tissue (%ID/g) or as a standardized uptake value (SUV). nih.govosti.gov
These optimized protocols have been successfully used to demonstrate increased uptake of S1PR1 radiotracers in areas of neuroinflammation. For instance, microPET imaging revealed a 20–30% increase in [¹¹C]TZ3321 uptake in the lumbar spinal cord of EAE rats compared to controls. nih.gov Similarly, studies with various ¹⁸F-labeled S1PR1 tracers have successfully detected elevated receptor levels in the spinal cords of EAE rats. nih.gov
Table 1: Preclinical PET Imaging Protocol Summary for S1PR1 Radioligands This table is interactive. You can sort and filter the data.
| Radiotracer | Animal Model | PET System | Scan Duration | Key Findings | Reference |
|---|---|---|---|---|---|
| [¹¹C]TZ3321 ([¹¹C]CS1P1) | EAE Rat | Not Specified | 60 min | 20-30% increased uptake in EAE spinal cord. | nih.gov |
| [¹¹C]TZ3321 ([¹¹C]CS1P1) | Rat Carotid Injury | microPET/CT | Not Specified | Significantly higher accumulation in the injured carotid artery. | nih.gov |
| [¹⁸F]TZ43113 | EAE Rat | Inveon PET/CT | 60 min | ~38% increased uptake in EAE spinal cord vs. sham. | nih.gov |
| [¹⁸F]TZ35104 | EAE Rat | Inveon PET/CT | 60 min | ~44% increased uptake in EAE spinal cord vs. sham. | nih.gov |
| [¹⁸F]TZ4877 | EAE Rat | Inveon PET/CT | 60 min | ~29% increased uptake in EAE spinal cord vs. sham. | nih.gov |
| [¹⁸F]TZ4881 | EAE Rat | Inveon PET/CT | 60 min | ~23% increased uptake in EAE spinal cord vs. sham. | nih.gov |
| [¹⁸F]-TZ4877 | APP/PS1 Mice | Mediso nanoPET/CT | 30 min | Statistically significant reduction in VT in the hippocampus of treated mice. | snmjournals.org |
Quantitative PET Data Analysis and Kinetic Modeling (e.g., two-compartment tissue model)
To move beyond semi-quantitative measures like SUV, which can be influenced by physiological variables, kinetic modeling is employed for a more rigorous quantification of receptor density. This approach uses the full dynamic PET data to estimate parameters that describe the tracer's delivery, transport, and binding.
The two-tissue compartment model (2TCM) is frequently the model of choice for S1PR1 radioligands. nih.govresearchgate.net This model assumes the tracer can exist in two tissue compartments: a non-displaceable compartment representing free and non-specifically bound tracer (CND), and a specifically bound compartment (CS). The model describes the rate of tracer exchange between blood plasma and the tissue compartments using microparameters: K₁ (transport from plasma to tissue), k₂ (transport from tissue back to plasma), k₃ (binding to the specific target), and k₄ (dissociation from the target). e-smi.eu
A critical input for this model is the arterial input function (AIF), which represents the time course of the unmetabolized radiotracer concentration in arterial plasma. nih.gov While direct arterial blood sampling is the gold standard, it is invasive. Therefore, image-derived input functions (IDIFs), often obtained from an ROI drawn over a large blood pool like the common carotid arteries or the left ventricle, are frequently used in preclinical studies as a less invasive alternative. nih.gov Radiometabolite analysis of blood samples via high-performance liquid chromatography (HPLC) is essential to correct the input function, ensuring that only the parent radiotracer is considered in the model. acs.orgnih.gov Studies with tracers like [¹¹C]CS1P1 and [¹⁸F]TZ4877 have shown good in vivo stability, with a significant percentage of the parent compound remaining at later time points. nih.govacs.org
The primary outcome of kinetic modeling is often the total volume of distribution (VT), a parameter proportional to the density of available receptors (Bavail). e-smi.eu VT is calculated from the microparameters (VT = K₁/k₂ * (1 + k₃/k₄)). e-smi.eu Studies have shown that PET data for S1PR1 radiotracers like [¹¹C]CS1P1 and [¹⁸F]TZ4877 fit well to the 2TCM, yielding reproducible estimates of VT. researchgate.netresearchgate.netnih.gov For example, kinetic modeling of [¹⁸F]TZ4877 in rats demonstrated good fits and was used to compare VT between EAE and sham animals. nih.gov Another key parameter, the binding potential (BPND), which is a ratio of specifically bound to non-displaceable tracer at equilibrium (k₃/k₄), can also be derived and provides a direct measure of receptor availability. e-smi.eu
Table 2: Kinetic Modeling Parameters for S1PR1 Radiotracers This table is interactive. You can sort and filter the data.
| Radiotracer | Model | Key Parameter | Finding | Subject | Reference |
|---|---|---|---|---|---|
| [¹¹C]CS1P1 | 2-Tissue Compartment | VT | Data fit the model well. | Non-human Primate | researchgate.netresearchgate.netnih.gov |
| [¹⁸F]TZ4877 | 2-Tissue Compartment | VT | Good kinetic modeling fits in rat spinal cord. | EAE Rat | nih.gov |
| [¹⁸F]TZ4877 | Reversible 2-Tissue Compartment | VT/fP | Fast kinetics, but low plasma free fraction (fP) limits reproducible quantification. | Non-human Primate | researchgate.netnih.gov |
| [¹⁸F]TZ35104 | 2-Tissue Compartment | VT | VT in EAE lumbar spinal cord: 0.65 ± 0.17 | EAE Rat | nih.gov |
| [¹⁸F]TZ4877 | 2-Tissue Compartment | VT | VT in EAE lumbar spinal cord: 1.58 ± 0.17 | EAE Rat | nih.gov |
| [¹⁸F]TZ4881 | 2-Tissue Compartment | VT | VT in EAE lumbar spinal cord: 1.35 ± 0.05 | EAE Rat | nih.gov |
Comparison with Other Molecular Imaging Probes (e.g., TSPO radiotracers)
The most established PET biomarkers for neuroinflammation target the 18 kDa translocator protein (TSPO), which is overexpressed in activated microglia and astrocytes. nih.govresearchgate.net Radiotracers like [¹¹C]-(R)-PK11195 have been used for years to evaluate microglial response. nih.gov However, the utility of TSPO radiotracers is significantly hampered by a common genetic polymorphism (Ala147Thr) in the TSPO gene. nih.govacs.org This polymorphism affects the binding affinity of most second-generation TSPO ligands, requiring genetic pre-screening of subjects to avoid high variability in the imaging signal, which complicates clinical studies. acs.orgnih.gov
Furthermore, some research suggests that in humans, TSPO expression reflects the density of inflammatory cells rather than their activation state, which may not be the case in rodent models. acs.orgnih.gov This questions the direct translatability of TSPO imaging findings from preclinical models to human neurodegenerative diseases. acs.orgnih.gov
S1PR1 radiotracers present a promising alternative with several potential advantages. acs.org S1PR1 is also highly expressed on inflammatory and glial cells during neuroinflammation. snmjournals.org Crucially, there is currently no known widespread genetic polymorphism affecting S1PR1 that would confound radioligand binding, potentially making S1PR1 PET a more robust tool for clinical applications across diverse populations. acs.orgnih.gov PET imaging with S1PR1 radiotracers could provide a direct measure of target engagement for the growing class of S1PR1-modulating drugs, offering a clear advantage over indirect inflammatory markers. acs.org Studies directly comparing S1PR1 and TSPO tracers in the same animal models have been conducted. For example, in a non-human primate model of Parkinson's disease, both [¹¹C]TZ3321 (an S1PR1 tracer) and [¹¹C]PBR28 (a TSPO tracer) showed increased uptake after MPTP-induced neurotoxicity, suggesting both can detect the inflammatory response. snmjournals.org
Advancements in Imaging Modalities and Resolution for S1PR1 Studies
While microPET remains the workhorse for in vivo S1PR1 radioligand studies, advancements in imaging technology and the development of novel probes are expanding the methodological toolkit. The continual improvement in the spatial resolution and sensitivity of preclinical PET scanners, such as the Mediso nanoPET/CT, allows for more accurate quantification of tracer uptake in smaller anatomical structures. snmjournals.org
Beyond PET, other imaging modalities are providing complementary information. High-resolution confocal microscopy, for instance, has been used to study the cellular and subcellular distribution of S1PR1. rupress.org In studies using S1PR1-GFP signaling mice, which record the cumulative coupling of the receptor to β-arrestin, high-resolution imaging has detailed the complex junctional architecture of sinus-lining lymphatic endothelial cells where S1PR1 signaling occurs. rupress.org This level of detail is unattainable with current in vivo PET technology but is crucial for understanding the fundamental biology that the PET signal represents.
The development of probes for different imaging modalities is also an active area of research. For example, a technetium-99m labeled antibody probe, ⁹⁹ᵐTc-HYNIC-S1PR1mAb, has been developed for single-photon emission computed tomography (SPECT) imaging. frontiersin.org While SPECT generally has lower sensitivity and spatial resolution than PET, it is more widely available clinically. The development of such probes could broaden the accessibility of S1PR1 imaging. frontiersin.org
The primary focus of advancement, however, remains on the development of superior PET radioligands. The shift from carbon-11 (B1219553) (t1/2 ≈ 20 min) to fluorine-18 (B77423) (t1/2 ≈ 110 min) labeled tracers, such as [¹⁸F]TZ4877 and [¹⁸F]FS1P1, represents a significant practical advancement. nih.govfrontiersin.org The longer half-life of ¹⁸F allows for longer imaging times, which can be beneficial for late-phase imaging and kinetic modeling, and facilitates centralized production and distribution of the radiotracer to centers without an on-site cyclotron. frontiersin.org
Future Directions and Translational Research Perspectives
Development of Novel S1PR1 Radioligand Analogs with Improved Properties
The quest for the ideal S1PR1 radioligand is ongoing, with a focus on developing novel analogs that offer superior imaging characteristics. Current research efforts are centered on improving several key properties to enhance their clinical utility.
One major goal is to develop fluorine-18 (B77423) (¹⁸F) labeled radioligands. snmjournals.orgsnmjournals.org The longer half-life of ¹⁸F (approximately 110 minutes) compared to carbon-11 (B1219553) (¹¹C; approximately 20 minutes) allows for more flexible and longer imaging protocols, which is particularly advantageous for studying biological processes with slower kinetics. frontiersin.org Additionally, the lower positron energy of ¹⁸F results in higher resolution images. Researchers are actively designing and synthesizing new fluorine-containing compounds, with a focus on those with an oxadiazole core, which has shown promise in structure-activity relationship studies. snmjournals.orgsnmjournals.org
Key properties being optimized in these novel analogs include:
High Binding Affinity and Selectivity: New ligands are being designed to have high potency, with IC50 values in the low nanomolar range, and high selectivity for S1PR1 over other S1P receptor subtypes (S1PR2-5). snmjournals.orgosti.gov This ensures that the imaging signal accurately reflects the density of the target receptor.
Blood-Brain Barrier Penetration: For neuroimaging applications, excellent penetration of the blood-brain barrier (BBB) is crucial. snmjournals.orgosti.gov Researchers are evaluating the brain uptake of new radioligands in non-human primates to identify candidates with favorable brain kinetics. snmjournals.orgosti.gov
In Vivo Stability: The ideal radioligand should remain stable in the body and not undergo defluorination or other metabolic changes that could interfere with image interpretation. snmjournals.orgnih.gov
Favorable Pharmacokinetics: This includes rapid uptake in the target tissue and a washout profile that allows for clear imaging of the receptor. researchgate.netresearchgate.net
Recent studies have identified several promising ¹⁸F-labeled S1PR1 radioligand candidates, such as [¹⁸F]TZ82112, which has demonstrated excellent BBB penetration and favorable radioactivity kinetics in non-human primates. snmjournals.org The development of such improved radioligands is often accelerated by computational methods, including machine learning, which can predict the binding affinity and drug-like properties of novel compounds. arxiv.org
Further Preclinical Validation in Diverse Disease Models
While much of the initial research on S1PR1 radioligands has focused on neuroinflammation, particularly in the context of multiple sclerosis (MS), there is a growing need to validate their utility in a broader range of disease models. snmjournals.orgfrontiersin.org This will help to establish the versatility of these imaging agents and uncover new potential clinical applications.
Preclinical studies are expanding to include models of:
Other Neurological Disorders: Conditions such as Parkinson's disease and Alzheimer's disease, which may have an inflammatory component, are key areas for future investigation. snmjournals.org
Cardiovascular Diseases: Atherosclerosis, a chronic inflammatory disease of the arteries, is another promising target for S1PR1 imaging. snmjournals.org Studies in rat models of carotid injury have already demonstrated the potential of S1PR1 radioligands to image vascular inflammation. researchgate.netosti.gov
Oncology: S1PR1 is implicated in tumor growth, angiogenesis, and metastasis. frontiersin.org Therefore, S1PR1 radioligands could be valuable tools for non-invasively monitoring tumor progression and response to therapy. frontiersin.org Preclinical studies in tumor xenograft models are underway to explore this application. frontiersin.org
Autoimmune Diseases: Beyond MS, other autoimmune conditions where S1PR1 plays a role are being investigated. acs.org For instance, the efficacy of S1PR1 modulators has been demonstrated in preclinical models of systemic lupus erythematosus. nih.gov
Infectious Diseases: The S1P/S1PR1 pathway is involved in the immune response to infections. researchgate.net Preclinical studies are exploring the use of S1PR1 PET imaging to detect and monitor the inflammatory response to bacterial infections. researchgate.net
Further validation in these diverse preclinical models is essential to understand the full potential of S1PR1 radioligands and to identify the most promising clinical indications for their use. osti.gov
Potential for S1PR1 Radioligands in Biomarker Development and Research
S1PR1 radioligands hold significant promise as biomarkers for various diseases and as research tools to deepen our understanding of pathophysiology. biorxiv.org Their ability to non-invasively quantify S1PR1 expression in vivo offers a powerful advantage over more invasive methods. biorxiv.org
Key applications in biomarker development include:
Disease Diagnosis and Staging: S1PR1 expression is often upregulated in areas of inflammation. snmjournals.orgnih.gov PET imaging with S1PR1 radioligands could therefore be used to detect and stage inflammatory diseases like MS. nih.govbiorxiv.org
Patient Stratification: In diseases with heterogeneous pathologies, such as schizophrenia, S1PR1 expression levels could potentially be used to identify patient subgroups. biorxiv.org For example, studies have shown that S1PR1 is highly upregulated in the postmortem brain tissue of a subtype of schizophrenia patients, suggesting that PET imaging could be used to identify these patients in vivo. biorxiv.org
Monitoring Disease Progression and Treatment Response: Changes in S1PR1 expression may reflect disease activity or the effectiveness of a therapeutic intervention. nih.gov S1PR1 PET imaging could provide an objective measure of treatment response, potentially accelerating the development of new drugs. nih.govnih.gov This is particularly relevant for S1PR1-targeting drugs, where PET could be used to confirm target engagement. nih.gov
Predicting Treatment Resistance: In some cancers, high S1PR1 expression has been linked to resistance to certain therapies. frontiersin.org S1PR1 imaging could therefore serve as a prognostic biomarker to guide treatment decisions. frontiersin.org
The development of competitive radioligand binding assays using tritiated versions of S1PR1 modulators further enhances their utility in biomarker research by allowing for the detailed characterization of the binding of various compounds to the receptor. researchgate.net
Bridging Preclinical Findings for Potential Clinical Translation (excluding clinical trial data)
The ultimate goal of developing S1PR1 radioligands is their successful translation into clinical practice. This requires a careful and systematic approach to bridge the gap between promising preclinical findings and their application in humans.
A crucial step in this process is the use of preclinical in vivo imaging in small animals. nih.gov This allows for the early evaluation of a radiotracer's kinetic behavior and can guide modifications to its chemical structure to create a more suitable candidate for clinical use. nih.gov Preclinical imaging can also be used to estimate dosimetry and identify the dose-limiting organ, which is critical information for planning first-in-human studies. nih.gov
The translation of S1PR1 radioligands is also informed by the development of S1PR1-modulating drugs. nih.gov The preclinical characterization of these drugs, including their effects on lymphocyte trafficking and inflammation in animal models, provides a strong rationale for the use of S1PR1 radioligands to study similar processes in humans. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
